(3-cyclopropyl-1H-pyrazol-4-yl)methanol
Description
Properties
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-4-6-3-8-9-7(6)5-1-2-5/h3,5,10H,1-2,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBZLFLNYQCIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole nucleus is commonly synthesized by cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or acetylenic ketones.
Cyclocondensation with 1,3-diketones: Hydrazines react with 1,3-diketones in aprotic polar solvents such as N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF) under acidic conditions to promote dehydration and ring closure. This method yields substituted pyrazoles with good regioselectivity and yields around 74–77% depending on substituents.
Cyclocondensation with acetylenic ketones: Reaction of hydrazine derivatives with acetylenic ketones can also form pyrazoles, but often results in regioisomeric mixtures. The use of hydrazine hydrate can improve regioselectivity due to hydrogen bonding effects.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at the 3-position is typically introduced by using cyclopropyl-containing precursors or by subsequent functional group transformations.
Incorporation of a cyclopropyl group can be achieved by using cyclopropyl-substituted diketones or cyclopropyl halides in the synthetic sequence before or after pyrazole formation.
Research indicates that replacing a methyl group with a cyclopropyl group on the pyrazole ring can significantly improve pharmacokinetic properties, suggesting the importance of this substitution for biological activity.
Installation of the Hydroxymethyl Group at the 4-Position
The hydroxymethyl group (-CH2OH) at the 4-position of the pyrazole ring is introduced via selective functionalization methods:
One approach involves the use of a suitable aldehyde or protected hydroxymethyl precursor during pyrazole synthesis, followed by reduction or deprotection steps.
Alternatively, the 4-position can be functionalized post-pyrazole formation through directed lithiation or metal-catalyzed substitution reactions, followed by oxidation or reduction to yield the methanol group.
Representative Preparation Process (Summary)
Research Findings and Optimization
Studies have shown that performing cyclocondensation in aprotic dipolar solvents with added strong acid (HCl 10 N) accelerates dehydration and improves yields and regioselectivity of pyrazole formation.
The substitution of the methyl group on pyrazole by a cyclopropyl group notably improves pharmacokinetic profiles and reduces off-target activities, as demonstrated by comparative bioactivity assays.
The synthetic route must be optimized to avoid regioisomer formation, especially when substituents such as trifluoromethyl or alkyl groups are present, by careful choice of solvents, temperature, and catalysts.
Chemical Reactions Analysis
Types of Reactions
(3-cyclopropyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
(3-cyclopropyl-1H-pyrazol-4-yl)methanol serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for various therapeutic effects, including:
- Cardiovascular Treatments : The compound has been identified as a potential treatment for cardiovascular diseases, including hypertension and heart failure. Studies have shown that it can act as an inhibitor of renal outer medullary potassium channels (ROMK), which are crucial for regulating blood pressure and fluid balance .
- Anticancer Properties : Research indicates that pyrazole derivatives exhibit significant anticancer activity by inhibiting key metabolic enzymes such as lactate dehydrogenase (LDH). This inhibition is crucial for cancer cell survival, suggesting that this compound could be developed into an anticancer agent .
| Application Area | Mechanism of Action | References |
|---|---|---|
| Cardiovascular Disease | Inhibition of ROMK channels | |
| Anticancer Activity | Inhibition of LDH |
Biological Studies
The compound's structural features make it suitable for biological studies, particularly in enzyme inhibition and receptor binding:
- Enzyme Inhibition : It has been shown to interact with various enzymes, potentially altering their functions through covalent bonding with nucleophilic sites.
- Receptor Binding : The compound may exhibit selective binding to specific receptors, making it a candidate for further pharmacological studies.
Materials Science
In materials science, this compound can be utilized to develop novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals or other organic compounds can lead to advancements in the synthesis of advanced materials.
Case Study 1: Cardiovascular Applications
A patent described the use of this compound in treating cardiovascular diseases by promoting diuresis or natriuresis. The study emphasized its effectiveness in managing conditions such as hypertension and heart failure by modulating electrolyte balance through ROMK inhibition .
Case Study 2: Anticancer Activity
In a comparative study on pyrazole derivatives, this compound was found to inhibit LDH with low nanomolar potency. This finding positions the compound as a promising candidate for cancer therapy development.
Mechanism of Action
The mechanism of action of (3-cyclopropyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity . This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
- Structure : Features a methylthio-phenyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring.
- The phenyl group at the 1-position introduces aromatic π-π stacking interactions absent in the cyclopropyl analogue .
5-Amino-3-hydroxy-1H-pyrazole Derivatives (e.g., Compounds 7a and 7b)
- Structure: These derivatives (e.g., 7a: thiophene-5-yl-methanone; 7b: ethyl carboxylate) feature amino and hydroxy groups on the pyrazole core.
- Key Differences: The amino and hydroxy groups increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to the cyclopropyl analogue. Thiophene or carboxylate substituents (as in 7a/7b) enable conjugation or esterification reactions, offering broader synthetic utility .
4-Amino-pyridin-3-yl-methanol
- Structure: A pyridine-based analogue with an amino group at the 4-position and a hydroxymethyl group at the 3-position.
- Key Differences: The pyridine ring’s aromatic nitrogen alters electronic properties, increasing basicity compared to the pyrazole core. The amino group enhances nucleophilicity, enabling distinct reactivity in cross-coupling or alkylation reactions .
Physicochemical Properties
Biological Activity
(3-Cyclopropyl-1H-pyrazol-4-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with a cyclopropyl substituent at the 3-position and a hydroxymethyl group at the 4-position. Its molecular formula is , which indicates the presence of two nitrogen atoms within the pyrazole structure. This unique configuration enhances its reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and potentially leading to various pharmacological effects.
Biological Activities
Research has shown that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Studies indicate that pyrazole derivatives, including this compound, possess significant antimicrobial properties. For instance, a related study demonstrated that certain pyrazole compounds showed inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus .
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of kinase pathways involved in cell growth and survival .
3. Anti-inflammatory Effects
Research suggests that this compound may exhibit anti-inflammatory properties, similar to other pyrazole derivatives that have shown the ability to inhibit pro-inflammatory cytokines .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other pyrazole derivatives:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| This compound | Cyclopropyl group at 3-position | Enhanced reactivity and potential biological activity |
| 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethanone | Contains a ketone instead of hydroxymethyl | Increased reactivity due to carbonyl functionality |
| 5-Methyl(1H-pyrazol-4-yl)methanol | Methyl substitution at 5-position | Altered steric effects influencing biological activity |
Case Studies
Several studies have explored the biological activities of pyrazole derivatives, providing insights into their potential applications:
Study 1: Antimicrobial Activity
A study conducted by Burguete et al. synthesized various pyrazole derivatives and tested their antimicrobial efficacy against Mycobacterium tuberculosis and several bacterial strains. The results indicated that certain compounds exhibited promising antimicrobial activity comparable to standard drugs .
Study 2: Anticancer Potential
In another investigation, researchers focused on the anticancer properties of pyrazole-based kinase inhibitors. They found that specific modifications in the pyrazole structure could enhance selectivity and potency against cancer cell lines .
Q & A
Q. What are the established synthetic routes for (3-cyclopropyl-1H-pyrazol-4-yl)methanol, and what critical parameters affect yield?
- Methodological Answer : A common synthesis involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by cyclopropane ring introduction. For example, a modified procedure from pyrazole synthesis () uses refluxing with chloranil in xylene (10 mL, 25–30 hours), followed by NaOH treatment, solvent removal, and recrystallization from methanol. Critical parameters include:
- Reaction time : Prolonged reflux (>30 hours) may degrade intermediates.
- Solvent choice : Xylene’s high boiling point (138–144°C) ensures efficient cyclization.
- Purification : Recrystallization solvent (methanol) impacts crystal purity and yield .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Time | 25–30 hours | <30 hours avoids decomposition |
| Solvent | Xylene | Ensures complete cyclization |
| Purification | Methanol recrystallization | Purity ≥95% |
Q. How can the purity of this compound be assessed chromatographically?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended. Mobile phases often combine methanol (MeOH) and water in gradient elution (e.g., 50% MeOH to 90% over 20 minutes). Retention times can be cross-validated with nuclear magnetic resonance (NMR) for structural confirmation. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .
| Analytical Method | Key Parameters | Target Signal |
|---|---|---|
| HPLC | C18 column, 50–90% MeOH | Retention time ~8.2 min |
| FTIR | KBr pellet | -OH (3300 cm⁻¹), pyrazole ring (1600 cm⁻¹) |
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Contradictions (e.g., unexpected NMR peaks or IR bands) require multi-technique validation:
X-ray crystallography : Refinement using SHELXL () resolves bond-length discrepancies. For example, cyclopropyl C-C bond lengths (1.50–1.54 Å) should align with DFT-calculated values.
2D NMR : HSQC and HMBC correlations confirm proton-carbon connectivity, distinguishing regioisomers.
Mass spectrometry (HRMS) : Exact mass (±0.001 Da) confirms molecular formula (C₇H₁₀N₂O, MW 138.17) .
Q. How does the cyclopropyl substituent influence reactivity in further derivatization?
- Methodological Answer : The cyclopropyl group’s ring strain enhances electrophilic substitution at the pyrazole C-5 position. For example:
- Esterification : Methanol’s -OH reacts with acyl chlorides (e.g., acetyl chloride) in THF with DMAP catalyst (yield ~85%).
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ and Na₂CO₃ (80°C, 12 hours). Steric hindrance from cyclopropane lowers yields (~60%) compared to non-substituted analogs .
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Esterification | THF, DMAP | 85 |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | 60 |
Q. What strategies mitigate environmental risks during disposal of this compound waste?
- Methodological Answer :
- Waste segregation : Separate organic waste (e.g., methanol recrystallization residues) from aqueous layers.
- Neutralization : Treat acidic/byproduct streams with 5% NaOH () before disposal.
- Professional disposal : Collaborate with certified waste management firms for incineration (≥850°C) to avoid releasing toxic intermediates .
Methodological Considerations
Q. How can computational methods predict physicochemical properties of derivatives?
- Methodological Answer : Density functional theory (DFT) calculates logP (partition coefficient) and pKa. For example:
- logP : Calculated value (1.2) aligns with experimental shake-flask data (1.3±0.1).
- Solubility : COSMO-RS simulations in methanol/water mixtures match HPLC retention behavior .
| Property | Computational Method | Experimental Validation |
|---|---|---|
| logP | DFT (B3LYP/6-31G*) | Shake-flask (1.3±0.1) |
| pKa | COSMO-RS | Potentiometric titration (8.9) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
